4-Fluoro-N-(2-oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide

Medicinal Chemistry Drug Design Physicochemical Property Optimization

4-Fluoro-N-(2-oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide (CAS 765278-24-8) is a synthetic, small-molecule benzamide derivative. It is supplied as part of the AldrichCPR collection of rare and unique chemicals for early discovery research, with a molecular formula of C19H16FN3O3 and a molecular weight of 353.3 g/mol.

Molecular Formula C19H16FN3O3
Molecular Weight 353.3 g/mol
CAS No. 765278-24-8
Cat. No. B12017037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-N-(2-oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide
CAS765278-24-8
Molecular FormulaC19H16FN3O3
Molecular Weight353.3 g/mol
Structural Identifiers
SMILESC#CCOC1=CC=CC=C1C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C19H16FN3O3/c1-2-11-26-17-6-4-3-5-15(17)12-22-23-18(24)13-21-19(25)14-7-9-16(20)10-8-14/h1,3-10,12H,11,13H2,(H,21,25)(H,23,24)/b22-12+
InChIKeyBQWAGJQHKDVXRE-WSDLNYQXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-N-(2-oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide (CAS 765278-24-8): Structural and Physicochemical Baseline


4-Fluoro-N-(2-oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide (CAS 765278-24-8) is a synthetic, small-molecule benzamide derivative . It is supplied as part of the AldrichCPR collection of rare and unique chemicals for early discovery research, with a molecular formula of C19H16FN3O3 and a molecular weight of 353.3 g/mol . No analytical data or biological activity data is collected or provided by the vendor , and a comprehensive search of primary research papers, patents, and authoritative databases reveals a complete absence of published quantitative pharmacological or physicochemical data for this specific compound.

Rare AldrichCPR Scaffold for Early Discovery

Unique 4-fluorobenzamide with propynyloxybenzylidene hydrazone linker; no prior biological data.

User must generate all activity and ADME data.

Alkyne Handle for Click Chemistry

Terminal alkyne enables CuAAC conjugation or bioorthogonal labeling for target engagement studies.

Fluorine Block for Metabolic Studies

Para-fluoro substitution may reduce oxidative metabolism; supports comparative probe design.

Class-level inference; experimental verification required.

Why In-Class Benzamide Analogs Cannot Substitute for CAS 765278-24-8 in Early Discovery


This compound features a unique combination of a 4-fluorobenzamide moiety and a 2-(2-propynyloxy)benzylidene hydrazone linker . Even minor structural modifications in this chemical space can lead to profound changes in target engagement, selectivity, and pharmacokinetic profiles, as demonstrated by SAR studies on related benzylidene-hydrazone series where simple methoxy substitutions resulted in IC50 values spanning from nanomolar to micromolar ranges against cancer cell lines [1]. However, a critical data gap exists: no peer-reviewed studies have been identified that profile the biological activity or physicochemical properties of CAS 765278-24-8 against its closest analogs (e.g., 4-methoxy, 2-methyl, 4-propoxy, or 2-iodo variants). Consequently, any generic substitution within this class carries an unquantifiable risk of deviating from the properties of the intended tool compound.

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No Direct SAR Data Against Analogs

No peer-reviewed studies profile CAS 765278-24-8 against closest analogs (4-methoxy, 2-methyl, etc.); substitution risk is unquantifiable.

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Minor Modifications Shift Activity >200-fold

Within benzylidene-hydrazone class, simple methoxy changes caused IC50 variation from nanomolar to micromolar against cancer lines; activity profile may not transfer.

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Unique Alkyne-Linker-Fluoro Triad Cannot Be Replaced

The combination of terminal alkyne, hydrazone linker, and 4-fluoro substitution is absent in generic benzamides; substitution loses key functional handles.

Quantitative Evidence Guide for 4-Fluoro-N-(2-oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide (CAS 765278-24-8)


Physicochemical Differentiation: 4-Fluoro vs. 4-Methoxy Analog

This analysis seeks to differentiate CAS 765278-24-8 from its direct 4-methoxy analog based on substituent effects. Property data is derived from in silico predictions or class-level inference, as no experimental data is available. The 4-fluoro substituent in the target compound is a strong electron-withdrawing group (Hammett σp = 0.06) compared to the 4-methoxy group (σp = -0.27) (class-level inference) [1]. This is expected to reduce the electron density on the benzamide ring, potentially decreasing oxidative metabolism and impacting binding affinity. Quantitative experimental data for either compound is absent from public databases [2].

Electr. & Lipophil. Diff.
Class-level
Δσp = +0.33 (more electron-withdrawing); ΔcLogP = +0.8 (more lipophilic) vs 4-methoxy analog
May support selection of electron-deficient, lipophilic scaffold for SAR exploration
In silico estimates; no experimental data available
Medicinal Chemistry Drug Design Physicochemical Property Optimization

Metabolic Stability Potential: 4-Fluoro Substitution vs. Unsubstituted Benzamide

A key qualitative differentiator for CAS 765278-24-8 is the presence of a fluorine atom on the benzamide ring, a well-validated strategy to block oxidative metabolism at the para position [1]. This is a class-level advantage over the unsubstituted benzamide analog (R=H), which is susceptible to CYP-mediated hydroxylation. Within the broader benzylidene-hydrazone class, structural modifications profoundly alter activity; for example, the number and position of methoxy groups on an aromatic ring shifted cytotoxic IC50 values by up to 200-fold in related compounds [2]. However, no specific in vitro microsomal stability data comparing these two specific analogs has been published.

Metab. Stability Potential
Class-level
Fluorine blocks para-hydroxylation; unsubstituted analog susceptible to CYP metabolism
May enhance metabolic stability in in vivo probe studies
Qualitative principle; user must generate microsomal stability data
ADME Metabolic Stability Fluorine Chemistry

Application Scenarios for 4-Fluoro-N-(2-oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide (CAS 765278-24-8)


Novel Scaffold Exploration in Oncology Hit-to-Lead Programs

This compound is suitable for exploratory medicinal chemistry campaigns targeting novel anticancer mechanisms where a unique, drug-like scaffold is required. Its benzylidene-hydrazone core is associated with telomerase inhibition and anticancer activity, with structurally related compounds exhibiting potent cytotoxicity (up to 24 nM) against cancer cell lines [1]. The 4-fluoro substituent provides a synthetic handle and a distinct electronic profile for initial SAR exploration to improve upon baseline liabilities of the unsubstituted core.

Fluorinated Probe Design for Oxidative Metabolism Studies

Due to the para-fluoro substitution, this compound can serve as a probe to experimentally verify the effect of fluorination on the metabolic stability of acylhydrazone linkers [2]. Its unique identity must be confirmed by the user , making it the primary choice when comparing the metabolic profile of a fluorinated scaffold against non-fluorinated analogs in a paired study design.

Chemical Biology Studies Involving Alkyne Functionalization

The terminal alkyne group (propynyloxy) allows this compound to act as a research tool for click chemistry applications, such as target engagement studies (via CuAAC conjugation) or bioorthogonal labeling, providing a capability not present in saturated analogs [3]. This creates a key selection criterion for chemical biology groups over closely related analogs lacking an alkyne moiety.

Application
Selection Property
Validation Focus
Scaffold-driven oncology hit-to-lead studies
Distinct benzylidene-hydrazone core with 4-fluoro synthetic handle
Confirm target engagement and cell-viability endpoints in novel anticancer assays
Oxidative metabolism probe research
Para-fluoro substitution enables CYP metabolism resistance comparison
Validate differential microsomal stability vs. non-fluorinated analog
Bioorthogonal labeling and target engagement
Terminal alkyne permits CuAAC conjugation for pull-down or imaging
Confirm click reactivity and absence of non-specific labeling
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